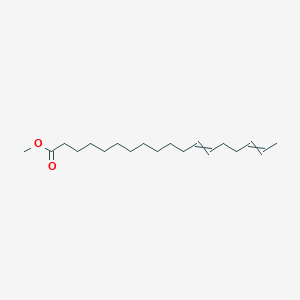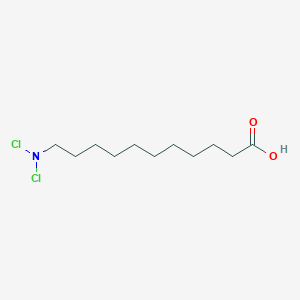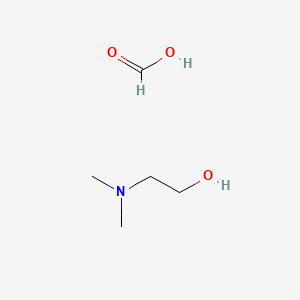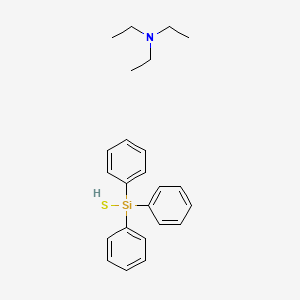
(3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide is a complex organic compound characterized by its unique structure, which includes a diphenylmethyl group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide typically involves multiple steps, including the protection of functional groups, selective reactions to introduce the diphenylmethyl group, and deprotection steps. The specific synthetic route can vary, but it generally requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts or reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters and may include steps such as crystallization, filtration, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The diphenylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding enzyme-substrate interactions and other biochemical processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that can interact with specific biological targets .
Industry
In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals .
Wirkmechanismus
The mechanism of action of (3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-3-(Diphenylmethyl)pyrrolidine
- Diphenylmethyl (3R)-3-hydroxy-15-methylhexadecanoate
Uniqueness
Compared to similar compounds, (3R)-N-(Diphenylmethyl)-3,5-dihydroxy-3-methylpentanamide stands out due to its unique combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
56688-63-2 |
|---|---|
Molekularformel |
C19H23NO3 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(3R)-N-benzhydryl-3,5-dihydroxy-3-methylpentanamide |
InChI |
InChI=1S/C19H23NO3/c1-19(23,12-13-21)14-17(22)20-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,18,21,23H,12-14H2,1H3,(H,20,22)/t19-/m1/s1 |
InChI-Schlüssel |
VLPNLKMVHPBSBT-LJQANCHMSA-N |
Isomerische SMILES |
C[C@@](CCO)(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Kanonische SMILES |
CC(CCO)(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)
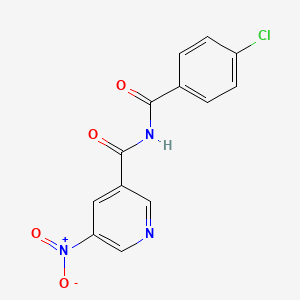



![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)
